Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
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Description
Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is a heterocyclic organic compound with the molecular formula C21H24O4 . It has a molecular weight of 340.41 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The canonical SMILES representation is CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.41 . The compound has 4 H-Bond acceptors and 0 H-Bond donors . More detailed physical and chemical properties are not available in the sources I have.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of related compounds, such as ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, involves condensation reactions and Wittig reactions, indicating complex synthetic pathways for similar compounds (Vostrikov et al., 2010).
- Photochemical Reactions : Studies on ethyl 2-oxo-1-cyclohexanecarboxylate, which shares a similar structural motif, show that photochemical reactions in alcoholic solutions can lead to the formation of various ω-substituted esters, suggesting potential photochemical applications for ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate (Tokuda et al., 1978).
Biological and Pharmaceutical Research
- HMG-CoA Reductase Inhibition : Related compounds, such as 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, have been tested for inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme critical in cholesterol biosynthesis. This indicates potential pharmaceutical applications for compounds structurally similar to this compound (Hoffman et al., 1985).
Electronic and Material Science
- Dielectric Properties : The study of compounds like 2-amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3, 2-c]quinoline-3-carbonitrile shows the influence of substitution groups like phenoxyphenyl on dielectric properties, which could be relevant for the development of electronic materials (Zeyada et al., 2016).
properties
IUPAC Name |
ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-2-24-21(23)15-8-4-7-14-20(22)17-10-9-13-19(16-17)25-18-11-5-3-6-12-18/h3,5-6,9-13,16H,2,4,7-8,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHSBSMUBBNIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645597 |
Source
|
Record name | Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898752-70-0 |
Source
|
Record name | Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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